![molecular formula C19H22FN3O2 B2414327 N-(4-Fluorophenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide CAS No. 2379985-25-6](/img/structure/B2414327.png)
N-(4-Fluorophenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Fluorophenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a piperidine derivative that has been synthesized using specific methods to ensure its purity and efficacy. In
作用机制
The mechanism of action of N-(4-Fluorophenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide involves its interaction with specific receptors in the brain. This compound has been shown to act as a potent and selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, this compound increases the levels of dopamine in the brain, which can have various effects on behavior and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. This compound has been shown to increase the release of dopamine and other neurotransmitters in the brain, which can have various effects on behavior and cognition. It has also been shown to have potential as a treatment for drug addiction, as it can reduce the rewarding effects of drugs such as cocaine and amphetamines.
实验室实验的优点和局限性
N-(4-Fluorophenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the dopamine transporter. This compound can also be easily synthesized using specific methods, ensuring its purity and efficacy. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for specific safety precautions when handling the compound.
未来方向
There are several future directions for the use of N-(4-Fluorophenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide in scientific research. One potential direction is the development of new therapeutic agents for the treatment of neurological disorders such as Parkinson's disease and depression. Another potential direction is the investigation of the compound's effects on other neurotransmitter systems in the brain, such as the serotonin and norepinephrine systems. Additionally, further research is needed to determine the potential long-term effects and safety of this compound.
合成方法
The synthesis of N-(4-Fluorophenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide involves a multi-step process that includes the use of specific reagents and conditions. The first step involves the reaction of 4-fluoroaniline with 2-chloromethyl-6-methylpyridine to form an intermediate. This intermediate is then reacted with piperidine-1-carboxylic acid to produce the final product. The purity and efficacy of the compound are ensured by using various purification techniques such as column chromatography and recrystallization.
科学研究应用
N-(4-Fluorophenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide has been used in various scientific research applications, including drug discovery and development, neuroscience, and pharmacology. This compound has been shown to have potential as a novel therapeutic agent for the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and depression. It has also been used in studies investigating the mechanisms of action of certain drugs and their effects on the central nervous system.
属性
IUPAC Name |
N-(4-fluorophenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c1-14-4-2-6-18(21-14)25-13-15-5-3-11-23(12-15)19(24)22-17-9-7-16(20)8-10-17/h2,4,6-10,15H,3,5,11-13H2,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHUTFOHMFRSBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCCN(C2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

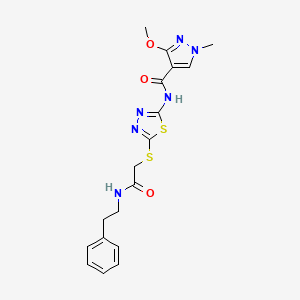
![3-(4-methoxyphenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2414247.png)
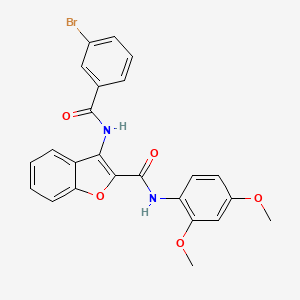
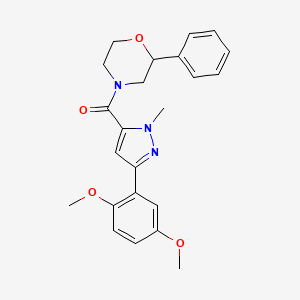
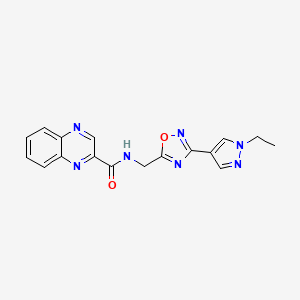

![Methyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate;hydrochloride](/img/structure/B2414255.png)
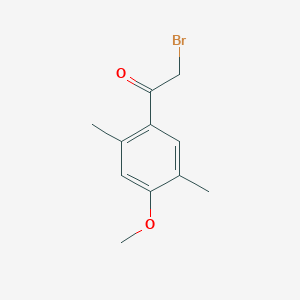

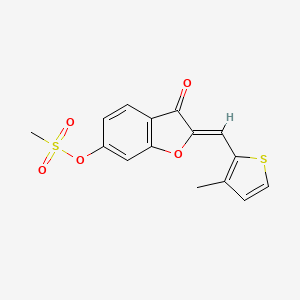
![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B2414264.png)
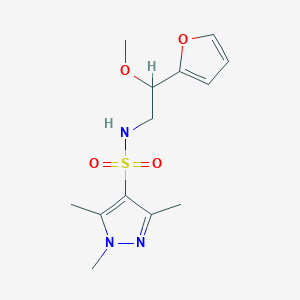

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2414267.png)